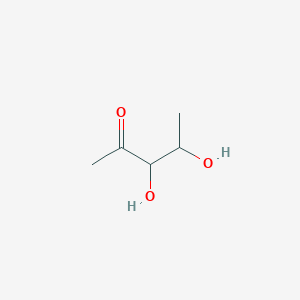
3,4-Dihydroxy-2-pentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydroxy-2-pentanone, also known as DOP or DOPAC, is a chemical compound with the molecular formula C5H10O3. It is a derivative of the sugar, ribose, and is commonly found in various fruits and vegetables. DOP has been the subject of numerous scientific studies due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3,4-Dihydroxy-2-pentanone is not fully understood, but it is believed to act as a reactive oxygen species (ROS) scavenger. ROS are highly reactive molecules that can cause damage to cells and tissues, and are believed to play a role in the development of various diseases.
Biochemische Und Physiologische Effekte
3,4-Dihydroxy-2-pentanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3,4-Dihydroxy-2-pentanone can inhibit the growth of various cancer cell lines, and can protect against oxidative stress-induced cell damage. In vivo studies have shown that 3,4-Dihydroxy-2-pentanone can improve motor function in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-Dihydroxy-2-pentanone has several advantages for lab experiments, including its low toxicity and availability. However, it also has some limitations, including its instability in aqueous solutions and its potential to undergo oxidation.
Zukünftige Richtungen
There are several future directions for research on 3,4-Dihydroxy-2-pentanone. One potential area of research is the development of 3,4-Dihydroxy-2-pentanone-based natural insecticides for use in agriculture. Another potential area of research is the development of 3,4-Dihydroxy-2-pentanone-based therapies for the treatment of neurodegenerative diseases such as Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 3,4-Dihydroxy-2-pentanone and its potential applications in various fields.
Synthesemethoden
3,4-Dihydroxy-2-pentanone can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of ribose with an oxidizing agent, while enzymatic synthesis involves the use of enzymes such as glucose oxidase or alcohol dehydrogenase.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydroxy-2-pentanone has been extensively studied for its potential applications in various fields, including biochemistry, agriculture, and medicine. In biochemistry, 3,4-Dihydroxy-2-pentanone is used as a substrate for enzymes such as glucose oxidase and alcohol dehydrogenase. In agriculture, 3,4-Dihydroxy-2-pentanone has been shown to have potential as a natural insecticide due to its toxicity to various insect species. In medicine, 3,4-Dihydroxy-2-pentanone has been studied for its potential use in the treatment of various diseases, including cancer and Parkinson's disease.
Eigenschaften
IUPAC Name |
3,4-dihydroxypentan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3(6)5(8)4(2)7/h3,5-6,8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYGQZADJGVPGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroxy-2-pentanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

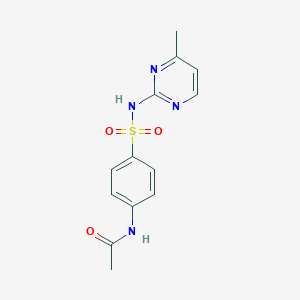
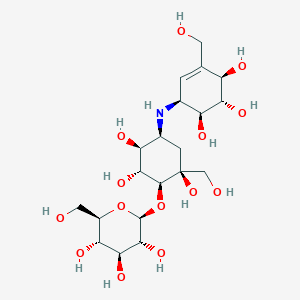

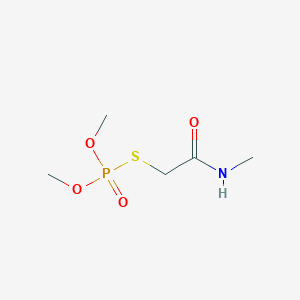
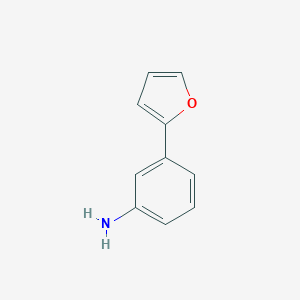
![2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine](/img/structure/B27490.png)
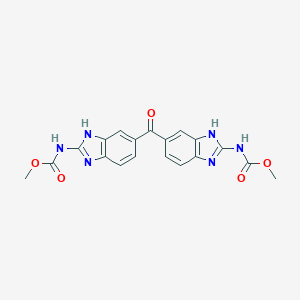
![(2-Phenylbenzo[5,6-B]-4H-thiopyran-4-ylidene)-propanedinitril-1,1-dioxide](/img/structure/B27498.png)
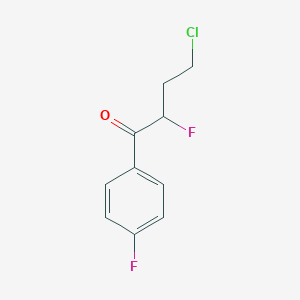
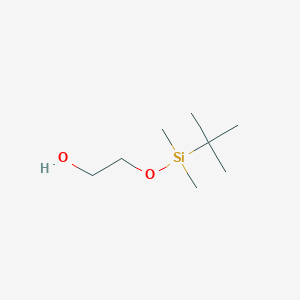
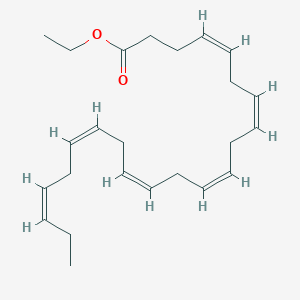
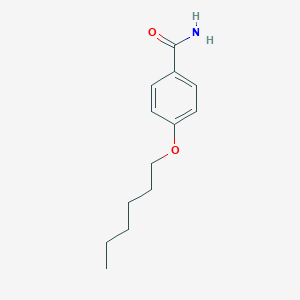
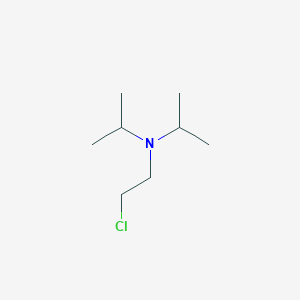
![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B27522.png)